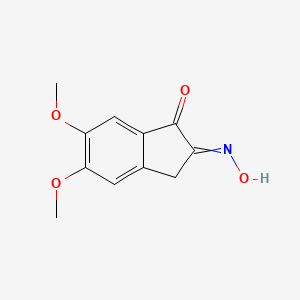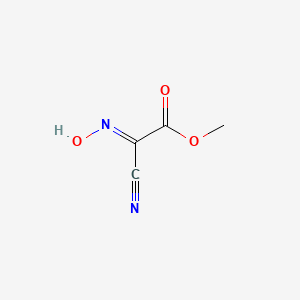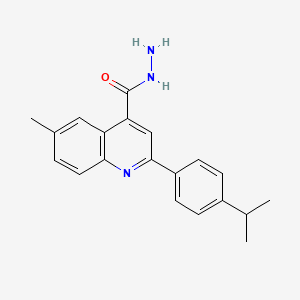
N-(3-Fluoro-4-methoxyphenyl)acetamide
Descripción general
Descripción
N-(3-Fluoro-4-methoxyphenyl)acetamide is a chemical compound that serves as an intermediate in the synthesis of various organic molecules. It is particularly important in the pharmaceutical industry for the production of drugs and in the dye industry for the creation of azo disperse dyes. The compound contains a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to an acetamide group.
Synthesis Analysis
The synthesis of N-(3-Fluoro-4-methoxyphenyl)acetamide can be achieved through the catalytic hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide. A novel Pd/C catalyst with high activity and selectivity has been developed for this purpose, offering a greener alternative to the traditional reduction with iron powder. The process involves the use of methanol and water as solvents, and the addition of a basic agent helps to minimize the hydrolyzation of the reactant and product, achieving a selectivity of 99.3% .
Molecular Structure Analysis
The molecular structure of N-(3-Fluoro-4-methoxyphenyl)acetamide is characterized by the presence of a fluorine atom and a methoxy group on the phenyl ring. While the specific structure of N-(3-Fluoro-4-methoxyphenyl)acetamide is not detailed in the provided papers, similar compounds have been analyzed. For instance, the crystal structure of 2,2-Dibromo-N-(4-fluorophenyl)acetamide shows hydrogen bonding that forms chains in the crystal lattice, and the dihedral angle between the phenyl ring and the acetamide group is 29.5° . This information can provide insight into the potential molecular conformation of N-(3-Fluoro-4-methoxyphenyl)acetamide.
Chemical Reactions Analysis
N-(3-Fluoro-4-methoxyphenyl)acetamide can participate in various chemical reactions due to its acetamide group and the presence of substituents on the phenyl ring. The acetamide group can undergo hydrolysis, and the methoxy group can be involved in substitution reactions. The fluorine atom can also influence the reactivity of the compound, as seen in similar fluorinated acetamides .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(3-Fluoro-4-methoxyphenyl)acetamide would include its melting point, boiling point, solubility in different solvents, and stability under various conditions. Although these properties are not explicitly discussed in the provided papers, they can be inferred from similar compounds. For example, the crystal structure and hydrogen bonding patterns can affect the melting point and solubility . The presence of the fluorine atom can enhance the compound's stability and affect its reactivity .
Aplicaciones Científicas De Investigación
Specific Scientific Field
Medicinal Chemistry, Pharmaceutical Science
Summary of the Application
“N-(3-Fluoro-4-methoxyphenyl)acetamide” is used in the synthesis of Linezolid , a synthetic antibiotic used for the treatment of serious infections caused by gram-positive bacteria that are resistant to other antibiotics . It is active against most Gram-positive bacteria that cause disease, including streptococci, vancomycin-resistant enterococci (VRE), and methicillin-resistant Staphylococcus aureus (MRSA) .
Methods of Application or Experimental Procedures
The chemical synthesis of Linezolid starts from methyl 3-fluoro-4-morphinolino phenyl carbamate. This compound is reacted with R-epichlorohydrin in the presence of n-butyllithium in hexane to obtain an intermediate, which reacts with potassium phthalimide in the presence of a polar solvent to give another intermediate. This intermediate is subsequently converted to Linezolid .
Results or Outcomes
Linezolid was obtained via only four steps with a yield of 90% and high purity . This process avoids the formation and use of sensitive intermediates .
Application in Synthesis of Phenoxy Acetamide Derivatives
Specific Scientific Field
Summary of the Application
“N-(3-Fluoro-4-methoxyphenyl)acetamide” can be used in the synthesis of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) which are potential therapeutic candidates . These compounds have shown a wide range of pharmacological activities .
Methods of Application or Experimental Procedures
The specific methods of synthesis vary depending on the derivative being synthesized. Generally, it involves various chemical techniques and computational chemistry applications .
Results or Outcomes
The synthesized phenoxy acetamide derivatives have shown promising results in terms of safety and efficacy, enhancing the quality of life .
Application in Fluorescence Sensing of Nitroaromatic Vapours
Specific Scientific Field
Summary of the Application
“N-(3-Fluoro-4-methoxyphenyl)acetamide” can be used in the synthesis of fluorescent Al (ΙΙΙ) MOFs (Metal Organic Frameworks), which can be used for fluorescence sensing of nitroaromatic vapours .
Methods of Application or Experimental Procedures
The synthesis involves the reaction of “N-(3-Fluoro-4-methoxyphenyl)acetamide” with Al (III) to form the MOFs. These MOFs show strong fluorescence quenching upon exposure to vapours of nitrobenzene, 1,3-dinitrobenzene, 4-nitrotoluene, 2,4-dinitrotoluene .
Results or Outcomes
The synthesized MOFs have shown strong fluorescence quenching in the presence of nitroaromatic vapours, providing a platform for rapid and efficient in-field detection of these compounds .
Application in Synthesis of Chalcone, Indole and Quinoline Derivatives
Specific Scientific Field
Summary of the Application
“N-(3-Fluoro-4-methoxyphenyl)acetamide” can be used in the synthesis of chalcone, indole and quinoline derivatives . These compounds are potential therapeutic candidates and have shown a wide range of pharmacological activities .
Methods of Application or Experimental Procedures
The specific methods of synthesis vary depending on the derivative being synthesized. It involves various chemical techniques and computational chemistry applications .
Results or Outcomes
The synthesized chalcone, indole and quinoline derivatives have shown promising results in terms of safety and efficacy, enhancing the quality of life .
Application in Synthesis of N-Methyl Derivatives
Specific Scientific Field
Summary of the Application
“N-(3-Fluoro-4-methoxyphenyl)acetamide” can be used in the synthesis of N-methyl derivatives . These compounds are potential therapeutic candidates and have shown a wide range of pharmacological activities .
Methods of Application or Experimental Procedures
The specific methods of synthesis vary depending on the derivative being synthesized. It involves various chemical techniques and computational chemistry applications .
Results or Outcomes
The synthesized N-methyl derivatives have shown promising results in terms of safety and efficacy, enhancing the quality of life .
Safety And Hazards
Propiedades
IUPAC Name |
N-(3-fluoro-4-methoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c1-6(12)11-7-3-4-9(13-2)8(10)5-7/h3-5H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZFVYVOCDNNSKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Fluoro-4-methoxyphenyl)acetamide | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-phenyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1310380.png)




![N-{4-[(hydroxyimino)methyl]phenyl}acetamide](/img/structure/B1310400.png)





![(E)-1-[benzyl(methyl)amino]-4,4,5,5,5-pentafluoro-1-penten-3-one](/img/structure/B1310418.png)

